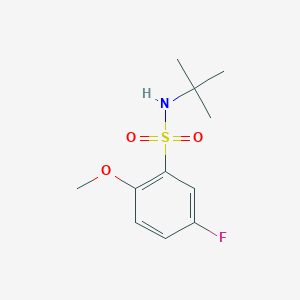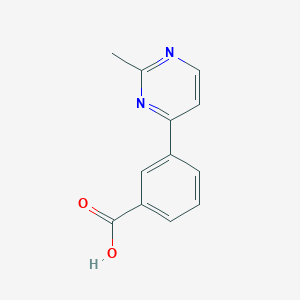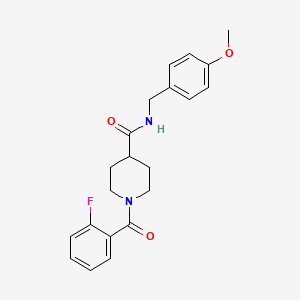![molecular formula C23H26N2O B4439236 N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4439236.png)
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide
Descripción general
Descripción
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide, also known as A-967079, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has been extensively studied for its potential therapeutic applications in various diseases and conditions.
Mecanismo De Acción
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. Activation of TRPV1 leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission. N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide blocks the activation of TRPV1, thereby reducing the release of neurotransmitters and decreasing pain sensation.
Biochemical and Physiological Effects:
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide has been shown to have analgesic properties in various animal models of pain. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. In addition, it has been shown to have a good safety profile and does not produce any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel, which makes it an ideal tool for studying the role of TRPV1 in various physiological and pathological conditions. However, its potency and selectivity also make it difficult to use in vivo, as it requires high doses to achieve therapeutic effects. In addition, its poor solubility in aqueous solutions can make it challenging to administer in animal models.
Direcciones Futuras
There are many potential future directions for the study of N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used at lower doses. Another area of interest is the investigation of the role of TRPV1 in other diseases and conditions, such as cancer and diabetes. Finally, the development of novel delivery methods for N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide could help overcome its poor solubility and improve its efficacy in vivo.
Conclusion:
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel that has potential therapeutic applications in various diseases and conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for the study of this compound, which could lead to the development of more effective treatments for chronic pain, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have analgesic properties and can be used to treat chronic pain. It has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[4-(pyridin-2-ylmethyl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-22(23-13-17-9-18(14-23)11-19(10-17)15-23)25-20-6-4-16(5-7-20)12-21-3-1-2-8-24-21/h1-8,17-19H,9-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMKJOLSUAHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B4439156.png)

![4-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4439168.png)
![3-methyl-N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439176.png)
![5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4439191.png)


![[4-(2-tert-butylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4439198.png)
![1-{2-hydroxy-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4439211.png)


![N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439231.png)

![1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4439249.png)